Ethyl Salicylate

Descripción

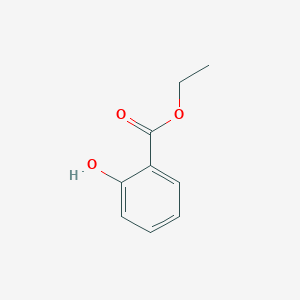

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCKQBWUSACYIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021958 | |

| Record name | Ethyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless to very light yellow liquid with a pleasant odor like wintergreen; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a spicy, anisic, wintergreen-like odour | |

| Record name | Benzoic acid, 2-hydroxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl salicylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20792 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029817 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/775/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

233.00 to 235.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029817 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Ethyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/775/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.125-1.131 | |

| Record name | Ethyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/775/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

118-61-6, 1321-50-2 | |

| Record name | Ethyl salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, hydroxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15576 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethyl salicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/555U6TZ2MV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029817 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

1.3 °C | |

| Record name | Ethyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029817 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of Ethyl Salicylate from Salicylic Acid and Ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl salicylate (B1505791) from salicylic (B10762653) acid and ethanol (B145695), focusing on the widely utilized Fischer-Speier esterification reaction. This document details the underlying chemical principles, experimental protocols, and quantitative data to support research, development, and scale-up activities.

Core Principles: The Fischer-Speier Esterification

The synthesis of ethyl salicylate from salicylic acid and ethanol is a classic example of the Fischer-Speier esterification.[1][2] This reaction involves the acid-catalyzed condensation of a carboxylic acid (salicylic acid) with an alcohol (ethanol) to produce an ester (ethyl salicylate) and water.[3][4] The overall reaction is reversible, and its equilibrium can be shifted towards the product side by using an excess of one of the reactants, typically the alcohol, or by removing water as it is formed.[2]

Reaction:

C₇H₆O₃ (Salicylic Acid) + C₂H₅OH (Ethanol) ⇌ C₉H₁₀O₃ (Ethyl Salicylate) + H₂O (Water)

The reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), which protonates the carbonyl oxygen of the salicylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol. Boric acid has also been reported as a catalyst for this specific esterification.

Quantitative Data Summary

The following table summarizes key quantitative data from various sources regarding the synthesis of ethyl salicylate.

| Parameter | Value | Source(s) |

| Reactant Molar Ratio | Excess ethanol is typically used. | |

| Catalyst | Concentrated H₂SO₄, p-toluenesulfonic acid, Boric acid | |

| Reaction Temperature | 60 - 120 °C (reflux) | |

| Reaction Time | 1 - 10 hours | |

| Reported Yield | Up to 89% (with p-toluenesulfonic acid) | |

| Product Density | 1.1 g/mL | |

| Product Boiling Point | 232 - 234 °C | |

| Product Melting Point | 1 °C |

Detailed Experimental Protocol

This protocol is a synthesis of methodologies reported in the literature.

Materials:

-

Salicylic Acid

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid (or p-toluenesulfonic acid/boric acid)

-

Sodium Bicarbonate solution (5%) or Sodium Hydroxide solution (2M)

-

Anhydrous Magnesium Sulfate (B86663) or Calcium Chloride

-

Deionized Water

-

Organic Solvent (e.g., Dichloromethane (B109758), for extraction)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Distillation apparatus (optional, for high purity)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine salicylic acid and an excess of absolute ethanol. A typical ratio is 5 g of salicylic acid to 20 mL of ethanol.

-

Catalyst Addition: While stirring, slowly add the acid catalyst to the mixture. For concentrated sulfuric acid, a few drops are generally sufficient. If using boric acid, approximately 0.5 g can be used for a 5 g scale reaction.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle boil. Maintain the reflux for a period of 1.5 to 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Extraction: After the reflux period, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel.

-

Washing:

-

Wash the reaction mixture with deionized water.

-

Neutralize any remaining acid by washing with a 5% sodium bicarbonate solution until effervescence ceases. Alternatively, a 2M NaOH solution can be used, which will cause the ethyl salicylate to separate as an oily bottom layer.

-

Perform a final wash with deionized water to remove any residual base.

-

-

Isolation: Separate the organic layer containing the ethyl salicylate. If an extraction solvent like dichloromethane was used, this will be the bottom layer. If no extraction solvent was used, the ethyl salicylate will be the oily layer.

-

Drying: Dry the isolated organic layer over an anhydrous drying agent such as magnesium sulfate or calcium chloride.

-

Purification (Optional): For higher purity, the crude ethyl salicylate can be purified by distillation under reduced pressure.

Visualizations

Fischer-Speier Esterification Mechanism

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Workflow for Ethyl Salicylate Synthesis

Caption: Experimental Workflow for Ethyl Salicylate Synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl Salicylate for Spectroscopic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl salicylate (B1505791), the ethyl ester of salicylic (B10762653) acid, is an aromatic compound with significant applications in the pharmaceutical, cosmetic, and flavor industries. Its characteristic wintergreen-like aroma and analgesic properties make it a compound of interest for a wide range of scientific investigations. A thorough understanding of its physicochemical and spectroscopic properties is paramount for its effective application in research, drug development, and quality control. This technical guide provides a comprehensive overview of the core physicochemical properties of ethyl salicylate and detailed methodologies for its spectroscopic analysis.

Physicochemical Properties

The fundamental physicochemical properties of ethyl salicylate are summarized in the table below, providing a ready reference for experimental design and interpretation.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Pleasant, wintergreen-like | [1] |

| Melting Point | 1.3 °C | [1] |

| Boiling Point | 232 - 235 °C at 760 mmHg | |

| Density | 1.128 - 1.131 g/mL at 25 °C | |

| Refractive Index (n_D²⁰) | 1.521 - 1.525 | |

| Solubility | Slightly soluble in water; soluble in ethanol (B145695), ether, and other organic solvents. | |

| Vapor Pressure | 0.035 - 0.05 mmHg at 25 °C |

Spectroscopic Analysis: Experimental Protocols

The following sections detail the experimental methodologies for the spectroscopic analysis of ethyl salicylate, providing a foundation for reproducible and accurate measurements.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of ethyl salicylate and for studying its electronic transitions.

Experimental Protocol:

-

Instrumentation: A double-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of ethyl salicylate in a suitable UV-grade solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of standard solutions of varying concentrations (e.g., 5, 10, 15, 20, 25 µg/mL) by serial dilution with the same solvent.

-

-

Data Acquisition:

-

Set the spectrophotometer to scan a wavelength range of 200-400 nm.

-

Use the solvent as a blank to zero the instrument.

-

Measure the absorbance of each standard solution.

-

Identify the wavelength of maximum absorbance (λ_max).

-

-

Data Analysis:

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in ethyl salicylate based on their characteristic vibrational frequencies.

Experimental Protocol:

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Neat Liquid):

-

Place a drop of pure ethyl salicylate between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

-

-

Sample Preparation (Solution):

-

Dissolve a small amount of ethyl salicylate in a suitable IR-grade solvent (e.g., carbon tetrachloride, CCl₄, or chloroform, CHCl₃).

-

Transfer the solution to a liquid IR cell of a known path length.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty salt plates or the solvent-filled cell.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for the functional groups present in ethyl salicylate (e.g., O-H stretch of the phenol, C=O stretch of the ester, C-O stretches, and aromatic C-H and C=C stretches).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of ethyl salicylate by probing the magnetic properties of its atomic nuclei.

Experimental Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR).

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of ethyl salicylate in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

-

¹H NMR Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

-

¹³C NMR Data Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Analysis:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the specific protons and carbons in the ethyl salicylate molecule.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of ethyl salicylate, aiding in its identification and structural elucidation.

Experimental Protocol (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Sample Preparation:

-

Prepare a dilute solution of ethyl salicylate in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

-

GC Method:

-

Injector: Set to a temperature of ~250 °C.

-

Column: Use a suitable capillary column (e.g., a nonpolar or medium-polarity column like a DB-5ms).

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature of ~250 °C.

-

Carrier Gas: Use helium at a constant flow rate.

-

-

MS Method:

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass-to-charge (m/z) range of approximately 40-200 amu.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺) corresponding to the molecular weight of ethyl salicylate.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to IR spectroscopy and is particularly useful for analyzing aromatic C-C bond vibrations.

Experimental Protocol:

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).

-

Sample Preparation:

-

Place a small amount of liquid ethyl salicylate in a glass vial or on a suitable substrate.

-

-

Data Acquisition:

-

Focus the laser beam onto the sample.

-

Set the laser power, acquisition time, and number of accumulations to obtain a spectrum with a good signal-to-noise ratio.

-

Acquire the Raman spectrum over a desired spectral range (e.g., 200-3500 cm⁻¹).

-

-

Data Analysis:

-

Identify the characteristic Raman scattering peaks and assign them to the vibrational modes of the ethyl salicylate molecule.

-

Mechanism of Action: A Prodrug Pathway

Ethyl salicylate serves as a prodrug, meaning it is converted into its active form within the body. This mechanism is crucial for its therapeutic effects.

Caption: Prodrug activation of ethyl salicylate and its mechanism of action.

Upon administration, ethyl salicylate is hydrolyzed by esterases in the blood and tissues to yield salicylic acid and ethanol. Salicylic acid is the active metabolite that exerts its anti-inflammatory, analgesic, and antipyretic effects by non-selectively inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. This inhibition prevents the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Experimental Workflow for Spectroscopic Analysis

A logical workflow is essential for the comprehensive spectroscopic characterization of ethyl salicylate.

Caption: General workflow for spectroscopic analysis of ethyl salicylate.

This workflow begins with appropriate sample preparation tailored to each spectroscopic technique. The data acquired from each method is then analyzed to provide complementary information, leading to a comprehensive structural elucidation and quantification of ethyl salicylate.

References

The Enigmatic Pathway of Ethyl Salicylate in Floral Scents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl salicylate (B1505791) is a volatile organic compound that contributes to the sweet, floral, and slightly medicinal aroma of various plant species, playing a crucial role in attracting pollinators. While its chemical synthesis is well-understood, the complete biosynthetic pathway in plants remains an area of active investigation. This technical guide provides a comprehensive overview of the known and hypothesized steps in the biosynthesis of ethyl salicylate in floral scents. We delve into the upstream pathways for the production of its precursors, salicylic (B10762653) acid and ethanol (B145695), and propose a putative final enzymatic step analogous to the well-characterized formation of methyl salicylate. This guide summarizes key quantitative data, details relevant experimental protocols, and provides conceptual diagrams to facilitate a deeper understanding and stimulate further research into this intriguing metabolic pathway.

Introduction

The intricate bouquet of floral scents is a complex mixture of volatile organic compounds (VOCs), each with a specific role in the plant's life cycle, from attracting pollinators to defending against herbivores. Ethyl salicylate, an ester of salicylic acid and ethanol, is a notable contributor to the floral fragrance of many species. Its biosynthesis is of significant interest not only for understanding plant secondary metabolism but also for potential applications in the fragrance, flavor, and pharmaceutical industries. This document outlines the current understanding of the ethyl salicylate biosynthesis pathway, highlighting both established knowledge and areas requiring further elucidation.

Biosynthesis of Precursors

The formation of ethyl salicylate is contingent on the availability of its two primary precursors: salicylic acid and ethanol. These molecules are synthesized through distinct and well-characterized metabolic pathways within the plant cell.

Salicylic Acid Biosynthesis

Salicylic acid (SA) is a phenolic phytohormone synthesized from the primary metabolite chorismate, which is produced in the shikimate pathway. Plants predominantly utilize two pathways for SA biosynthesis: the isochorismate (IC) pathway and the phenylalanine ammonia-lyase (PAL) pathway.

-

Isochorismate (IC) Pathway: This is considered the major route for SA production in most plants, including the model organism Arabidopsis thaliana. Chorismate is converted to isochorismate by the enzyme isochorismate synthase (ICS) . Although the subsequent conversion of isochorismate to salicylic acid is not fully elucidated in plants, it is a key step in pathogen-induced SA accumulation.

-

Phenylalanine Ammonia-Lyase (PAL) Pathway: In this pathway, the amino acid phenylalanine is first converted to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL) . A series of subsequent reactions, including hydroxylation and side-chain cleavage, lead to the formation of benzoic acid, which is then hydroxylated to produce salicylic acid.

Ethanol Biosynthesis

Ethanol is produced in plants primarily through anaerobic respiration (fermentation), although it can also be present in floral nectar. The pathway involves two key enzymatic steps:

-

Pyruvate Decarboxylase (PDC): Pyruvate, the end product of glycolysis, is decarboxylated by PDC to produce acetaldehyde.

-

Alcohol Dehydrogenase (ADH): Acetaldehyde is then reduced to ethanol by ADH, with the concomitant oxidation of NADH to NAD+.

While often associated with stress conditions, the enzymes for ethanol biosynthesis are present in various plant tissues, including flowers, providing the necessary substrate for esterification reactions.

The Putative Final Step: Esterification of Salicylic Acid

The final step in the biosynthesis of ethyl salicylate is the esterification of salicylic acid with ethanol. To date, a specific enzyme designated as "salicylic acid ethyl transferase" has not been isolated or characterized from any plant species. However, based on the well-documented biosynthesis of the closely related compound, methyl salicylate, a hypothetical pathway can be proposed.

A Proposed Mechanism: The Role of a Novel Carboxyl Methyltransferase-Like Enzyme

The formation of methyl salicylate is catalyzed by the enzyme S-adenosyl-L-methionine:salicylic acid carboxyl methyltransferase (SAMT) . This enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of salicylic acid.

It is plausible that a similar enzyme, or an enzyme from a related family such as the alcohol acyltransferases (AATs) , is responsible for the formation of ethyl salicylate. AATs are known to catalyze the formation of a wide variety of esters by transferring an acyl group from an acyl-CoA to an alcohol. However, AATs typically utilize acyl-CoAs as the acyl donor, not a free carboxylic acid like salicylic acid.

Therefore, we propose the existence of a novel enzyme, tentatively named Salicylic Acid:Ethanol Acyltransferase (SAET) or a variant of a known carboxyl methyltransferase with promiscuous activity, that can directly catalyze the condensation of salicylic acid and ethanol.

Proposed Reaction:

Salicylic Acid + Ethanol --[SAET]--> Ethyl Salicylate + H₂O

Quantitative Data

Currently, there is a paucity of quantitative data specifically for the enzymatic synthesis of ethyl salicylate in plants. The following table summarizes hypothetical kinetic parameters for a putative SAET, based on known values for related enzymes like SAMT. This table is intended to serve as a conceptual framework for future experimental design.

| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (pmol·min-1·mg-1 protein) | Plant Source (Hypothetical) |

| Putative SAET | Salicylic Acid | 20 - 100 | 50 - 500 | Petunia hybrida (Petals) |

| Ethanol | 500 - 5000 | |||

| SAMT | Salicylic Acid | 15 - 50 | 100 - 1000 | Clarkia breweri (Petals) |

| SAM | 5 - 20 |

Experimental Protocols

To investigate the proposed biosynthesis of ethyl salicylate, the following experimental protocols, adapted from studies on related enzymes, can be employed.

Enzyme Extraction and Assay for Putative SAET Activity

Objective: To detect and quantify the enzymatic activity of a putative Salicylic Acid:Ethanol Acyltransferase (SAET) in floral tissues.

Methodology:

-

Tissue Homogenization: Fresh floral petals (e.g., from Petunia hybrida or other ethyl salicylate-emitting species) are flash-frozen in liquid nitrogen and ground to a fine powder.

-

Protein Extraction: The powdered tissue is homogenized in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM PMSF, and 5% (w/v) polyvinylpolypyrrolidone). The homogenate is centrifuged at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet cellular debris. The supernatant containing the crude enzyme extract is collected.

-

Enzyme Assay: The reaction mixture contains the crude enzyme extract, salicylic acid, and ethanol in a suitable buffer.

-

Reaction Cocktail: 100 mM Tris-HCl (pH 7.5), 50 µM salicylic acid, 1 mM ethanol, and 50 µL of crude enzyme extract in a final volume of 200 µL.

-

Incubation: The reaction is incubated at 30°C for 1 hour.

-

Reaction Termination and Product Extraction: The reaction is stopped by adding a strong acid (e.g., 10 µL of 6N HCl). The product, ethyl salicylate, is extracted with an organic solvent (e.g., 200 µL of ethyl acetate).

-

-

Product Detection and Quantification: The extracted ethyl salicylate is analyzed and quantified using Gas Chromatography-Mass Spectrometry (GC-MS). The amount of product formed is used to calculate the enzyme activity.

Identification of the Gene Encoding the Putative SAET

Objective: To identify the gene encoding the enzyme responsible for ethyl salicylate biosynthesis.

Methodology:

-

Transcriptome Analysis: RNA is extracted from floral tissues at different developmental stages (correlating with peak ethyl salicylate emission). Transcriptome sequencing (RNA-Seq) is performed to identify genes that are differentially expressed in correlation with ethyl salicylate production.

-

Candidate Gene Selection: Genes with homology to known methyltransferases or acyltransferases are selected as primary candidates.

-

Heterologous Expression and Functional Characterization: The candidate genes are cloned into an expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast). The recombinant protein is expressed and purified. The purified protein is then used in the enzyme assay described in Protocol 5.1 to confirm its activity in synthesizing ethyl salicylate.

Signaling Pathways and Experimental Workflows

To visualize the conceptual relationships in the biosynthesis of ethyl salicylate and the experimental approaches to its study, the following diagrams are provided.

Caption: Proposed biosynthetic pathway of ethyl salicylate in floral scents.

Caption: Experimental workflow for the identification and characterization of a putative SAET.

Conclusion and Future Directions

The biosynthesis of ethyl salicylate in floral scents represents an intriguing yet underexplored area of plant secondary metabolism. While the pathways leading to its precursors, salicylic acid and ethanol, are well-established, the final enzymatic step remains to be elucidated. This guide has provided a comprehensive overview of the current knowledge and has proposed a hypothetical pathway and experimental strategies to uncover the missing links.

Future research should focus on the isolation and characterization of the putative "Salicylic Acid:Ethanol Acyltransferase" (SAET). The identification of the gene encoding this enzyme will not only complete our understanding of ethyl salicylate biosynthesis but also provide a valuable tool for the metabolic engineering of fragrance and flavor profiles in plants and microorganisms. Furthermore, understanding the regulation of this pathway could have implications for developing novel strategies to enhance plant defense and attract beneficial insects in agricultural settings.

ethyl salicylate CAS number and molecular weight

An In-depth Technical Guide to Ethyl Salicylate (B1505791) for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl salicylate, a compound of significant interest in the fields of pharmaceuticals, cosmetics, and organic synthesis. This document outlines its fundamental chemical properties, synthesis protocols, and biological activities, with a focus on its applications in drug development.

Core Chemical and Physical Properties

Ethyl salicylate is the ester formed from the condensation of salicylic (B10762653) acid and ethanol (B145695).[1][2] It is a clear, colorless to pale yellow liquid with a characteristic sweet, wintergreen-like odor.[1][3][4] While sparingly soluble in water, it is soluble in organic solvents such as alcohol and ether.

Physicochemical Data

The following table summarizes the key quantitative properties of ethyl salicylate.

| Property | Value | References |

| CAS Number | 118-61-6 | |

| Molecular Formula | C₉H₁₀O₃ | |

| Molecular Weight | 166.17 g/mol | |

| Melting Point | 1 °C | |

| Boiling Point | 234 °C | |

| Density | 1.131 g/mL at 25 °C | |

| Refractive Index | n20/D 1.522 | |

| Vapor Pressure | 0.05 mm Hg at 25 °C |

Synthesis of Ethyl Salicylate

Ethyl salicylate is typically synthesized via the Fischer esterification of salicylic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Esterification of Salicylic Acid

This protocol details a common laboratory method for synthesizing ethyl salicylate.

Materials:

-

Salicylic acid

-

Absolute ethanol (excess)

-

Acid catalyst (e.g., concentrated sulfuric acid or boric acid)

-

Sodium bicarbonate or sodium carbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

-

Reflux apparatus (round-bottom flask, condenser)

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine salicylic acid with an excess of absolute ethanol.

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid or boric acid to the mixture.

-

Reflux: Attach a condenser to the flask and heat the mixture to reflux for a minimum of 1.5 hours. The refluxing process facilitates the esterification reaction while preventing the loss of volatile reactants like ethanol.

-

Workup: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.

-

Neutralization: Wash the mixture with water and then carefully neutralize any unreacted acid by washing with a saturated sodium carbonate solution until effervescence ceases.

-

Extraction: The ethyl salicylate, being insoluble in the aqueous layer, will form a distinct organic layer. Separate this layer.

-

Drying: Dry the collected organic layer over an anhydrous drying agent like magnesium sulfate.

-

Purification: Filter to remove the drying agent. The crude ethyl salicylate can be further purified by distillation to remove excess ethanol and other impurities, yielding the final product.

Caption: A flowchart of the ethyl salicylate synthesis process.

Biological Activity and Mechanism of Action

Ethyl salicylate is recognized for its analgesic and anti-inflammatory properties, which are primarily attributed to its in vivo hydrolysis to salicylic acid.

Primary Mechanism: COX Inhibition

Upon administration, particularly through topical application, ethyl salicylate penetrates the skin and is hydrolyzed by esterase enzymes present in tissues and blood to yield salicylic acid and ethanol. The liberated salicylic acid is the active moiety. It functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, both COX-1 and COX-2. By inhibiting these enzymes, salicylic acid blocks the biosynthesis of prostaglandins, which are key lipid mediators of inflammation, pain, and fever. This localized reduction in prostaglandin (B15479496) levels accounts for the compound's therapeutic effects in topical analgesic formulations.

Secondary Mechanism: NF-κB Pathway Inhibition

Research on derivatives of ethyl salicylate has provided further insight into its anti-inflammatory mechanisms. A study on ethyl salicylate 2-O-β-D-glucoside (ESG), a derivative isolated from Gaultheria yunnanensis, demonstrated potent anti-inflammatory effects. ESG was found to significantly inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB (nuclear factor-kappa B) signaling pathway in murine macrophages. This inhibition was achieved by blocking the phosphorylation of IκBα and the p65 subunit of NF-κB, which in turn prevents the nuclear translocation of NF-κB. The NF-κB pathway is critical for the expression of pro-inflammatory genes, including those for TNF-α, IL-1β, iNOS, and COX-2.

Caption: ESG inhibits LPS-induced inflammation via the NF-κB pathway.

Applications in Drug Development

The primary application of ethyl salicylate in the pharmaceutical industry is as an active ingredient in topical analgesic formulations for the relief of musculoskeletal pain, arthritis, and minor aches. Its pleasant fragrance also makes it a desirable component in such products. As a salicylate, it is a valuable intermediate in chemical synthesis, allowing for the creation of more complex derivatives with potentially enhanced or novel therapeutic activities. The ongoing research into salicylate derivatives continues to expand the potential applications of this versatile compound in drug discovery and development.

References

A Technical Guide to the Solubility of Ethyl Salicylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of ethyl salicylate (B1505791) in various organic solvents. Ethyl salicylate (C₉H₁₀O₃), the ethyl ester of salicylic (B10762653) acid, is a colorless liquid with a characteristic wintergreen scent. Its utility as a flavoring agent, fragrance, and active ingredient in topical analgesics makes a thorough understanding of its solubility essential for formulation development, quality control, and drug delivery applications. This document compiles available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and provides visual workflows for these methodologies.

Solubility Profile of Ethyl Salicylate

The solubility of ethyl salicylate is dictated by its molecular structure, which includes an aromatic ring, an ester group, and a hydroxyl group. This combination of features allows for a range of interactions with different solvents. Generally, ethyl salicylate exhibits low solubility in water and high solubility in most organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for ethyl salicylate in various solvents. It is important to note that while ethyl salicylate is widely reported as being highly soluble or miscible in many organic solvents, precise quantitative data in the scientific literature is sparse. Miscibility indicates that the two substances are soluble in each other in all proportions.

| Solvent | Temperature (°C) | Solubility |

| Water | 37 | 0.67 g / 100 g[1] |

| Water | 25 | ~737.1 mg/L (estimated) |

| Ethanol | Room Temperature | Miscible[1][2] |

| Diethyl Ether | Room Temperature | Miscible[1] |

| Chloroform | Not Specified | Soluble |

| Dichloromethane | Not Specified | Soluble |

| Acetone | Not Specified | Soluble |

| Ethyl Acetate | Not Specified | Soluble |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble |

| Carbon Tetrachloride | Not Specified | Soluble |

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in the physicochemical characterization of a compound. The following sections detail the methodologies commonly employed for this purpose.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent. It is a robust and reliable technique that involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Principle: An excess amount of the solid or liquid solute (ethyl salicylate) is added to the solvent of interest in a sealed flask. The mixture is then agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. After reaching equilibrium, the undissolved solute is separated from the solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

Detailed Methodology:

-

Preparation: Add an excess amount of ethyl salicylate to a known volume of the selected organic solvent in a glass flask with a tight-fitting stopper. The excess solute should be visually present throughout the experiment to ensure saturation.

-

Equilibration: Place the sealed flask in a constant temperature water bath or incubator equipped with a shaker. Agitate the flask at a constant speed for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The temperature should be carefully controlled and monitored.

-

Phase Separation: After the equilibration period, cease agitation and allow the flask to stand undisturbed at the same constant temperature to allow the undissolved ethyl salicylate to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant without disturbing the undissolved material. To ensure the removal of any suspended microparticles, the sample should be filtered through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial.

-

Quantification: Analyze the concentration of ethyl salicylate in the filtered supernatant using a validated analytical method, such as UV-Vis Spectrophotometry or Gas Chromatography-Mass Spectrometry (GC-MS).

Quantification of Ethyl Salicylate

1. UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward and widely used technique for quantifying compounds that absorb ultraviolet or visible light. Ethyl salicylate has a chromophore (the benzene (B151609) ring) that allows for its quantification by this method.

Principle: According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a solution at a specific wavelength (λmax), the concentration of the solute can be determined from a calibration curve.

Methodology:

-

Determination of λmax: Prepare a dilute solution of ethyl salicylate in the solvent of interest. Scan the solution over a UV wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For salicylates, this is typically in the range of 230-310 nm.

-

Preparation of Calibration Standards: Prepare a series of standard solutions of ethyl salicylate of known concentrations in the same solvent used for the solubility experiment.

-

Calibration Curve Construction: Measure the absorbance of each standard solution at the predetermined λmax. Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin.

-

Sample Analysis: Dilute the filtered supernatant from the shake-flask experiment with the same solvent to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Concentration Calculation: Determine the concentration of ethyl salicylate in the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution by accounting for the dilution factor.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly specific and sensitive, making it suitable for the quantification of volatile and semi-volatile compounds like ethyl salicylate.

Principle: The sample is injected into a gas chromatograph, where it is vaporized and separated into its components based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for identification and quantification.

Methodology:

-

Instrument Setup:

-

GC Column: A suitable capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is typically used.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

Temperature Program: An appropriate oven temperature program is set to ensure good separation of ethyl salicylate from any impurities and the solvent. A typical program might start at a lower temperature, hold for a few minutes, and then ramp up to a higher temperature.

-

Injector and Detector Temperatures: The injector and detector temperatures are set to ensure efficient vaporization of the sample and prevent condensation.

-

-

Preparation of Calibration Standards: Prepare a series of standard solutions of ethyl salicylate of known concentrations in the solvent used for the solubility study. An internal standard may be added to both the standards and the samples to improve accuracy and precision.

-

Sample Injection: Inject a small, fixed volume of the filtered supernatant (or a dilution thereof) and each of the standard solutions into the GC-MS system.

-

Data Acquisition: The instrument will generate a chromatogram, and the mass spectrometer will provide mass spectra for the eluting peaks.

-

Quantification: Identify the peak corresponding to ethyl salicylate based on its retention time and mass spectrum. Integrate the peak area and use the calibration curve constructed from the standard solutions to determine the concentration of ethyl salicylate in the sample.

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key experimental workflows described above.

Caption: Workflow for the shake-flask method of solubility determination.

Caption: Workflow for analytical quantification of ethyl salicylate.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Vapor Pressure and Boiling Point of Ethyl Salicylate (B1505791)

This technical guide provides a comprehensive overview of the vapor pressure and boiling point of ethyl salicylate, a compound of interest in pharmaceutical and other scientific fields. The document presents quantitative data, details on experimental methodologies for its determination, and a logical visualization of the underlying physicochemical principles.

Physicochemical Properties of Ethyl Salicylate

Ethyl salicylate (CAS No: 118-61-6) is the ester formed from the condensation of salicylic (B10762653) acid and ethanol.[1][2] It is a clear, colorless to pale yellow liquid with a characteristic wintergreen-like odor.[3][4][5] This compound is sparingly soluble in water but miscible with organic solvents like alcohol and ether. Its stability under normal conditions makes it a versatile component in various formulations.

Vapor Pressure and Boiling Point Data

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, while vapor pressure itself is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phase at a given temperature in a closed system. These properties are critical for processes such as distillation, formulation, and safety assessments.

The normal boiling point of ethyl salicylate at standard atmospheric pressure (760 mmHg or 101.325 kPa) is consistently reported in the range of 231-235 °C.

Table 1: Reported Boiling Points of Ethyl Salicylate

| Boiling Point (°C) | Pressure (mmHg) | Reference(s) |

| 234 | 760 (lit.) | |

| 233-235 | 760 | |

| 232.5 | Not Specified | |

| 232 | 1013 hPa (~760 mmHg) | |

| 231-234 | Not Specified |

Studies at reduced pressures have also been conducted, which are crucial for vacuum distillation processes to avoid thermal degradation. For instance, at a pressure of 50.0 kPa, the boiling point is approximately 205.2 °C (478.35 K), and at 20.0 kPa, it is about 174 °C (447.15 K).

The vapor pressure of ethyl salicylate is relatively low at ambient temperatures, indicating its low volatility.

Table 2: Vapor Pressure of Ethyl Salicylate at Various Temperatures

| Vapor Pressure | Temperature (°C) | Reference(s) |

| 0.05 mmHg | 25 | |

| 0.054 mmHg | 25 | |

| 0.1 hPa (~0.075 mmHg) | 20 | |

| 1 mmHg | 61.2 | |

| 10 mmHg | 104.2 | |

| 40 mmHg | 136.7 | |

| 100 mmHg | 161.5 | |

| 400 mmHg | 207.0 | |

| 760 mmHg | 231.5 |

Experimental Protocols

Accurate determination of boiling point and vapor pressure relies on standardized experimental methods. The choice of method often depends on the amount of substance available and the required precision.

a) Ebulliometry: An ebulliometer is a specialized instrument designed for the precise measurement of the boiling point of liquids. The method is based on measuring the temperature of the vapor-liquid equilibrium at a constant pressure.

-

Apparatus: A Świętosławski ebulliometer consists of a boiler, Cottrell pumps, a thermowell for a precision thermometer (like a resistance thermometer), and a condenser to ensure total reflux.

-

Procedure:

-

The ebulliometer is charged with the liquid sample (ethyl salicylate).

-

The liquid is heated to a steady boil. The Cottrell pumps ensure that the boiling liquid and its vapor are in equilibrium and are pumped over the thermometer in the thermowell.

-

The system is allowed to equilibrate, and the constant temperature reading from the thermometer is recorded as the boiling point at the measured atmospheric pressure.

-

For measurements at different pressures, the system is connected to a vacuum or pressure line.

-

b) Distillation Method: This method is suitable when a larger volume of the sample is available (>5 mL).

-

Apparatus: A standard simple distillation setup with a distilling flask, condenser, and a thermometer placed correctly at the vapor outlet.

-

Procedure:

-

The ethyl salicylate sample is placed in the distilling flask along with boiling chips.

-

The liquid is heated, and as it boils, the vapor rises and surrounds the thermometer bulb.

-

The temperature at which the vapor temperature remains constant while the liquid condenses into the collection flask is recorded as the boiling point.

-

a) Static Method: The static method involves placing the degassed liquid sample in an evacuated, constant-temperature cell and measuring the pressure after equilibrium is reached.

-

Apparatus: A thermostated equilibrium cell connected to a pressure measuring device (manometer or pressure transducer). A vacuum pump is required for degassing.

-

Procedure:

-

The sample of ethyl salicylate is introduced into the equilibrium cell.

-

The sample is thoroughly degassed to remove any dissolved air or volatile impurities, often by repeated freeze-pump-thaw cycles.

-

The cell is immersed in a constant temperature bath and allowed to reach thermal equilibrium.

-

Once the pressure reading stabilizes, it is recorded as the vapor pressure of the substance at that specific temperature.

-

b) Isoteniscope Method (ASTM D2879): The isoteniscope is a specific type of static apparatus used to measure the vapor pressure of a liquid by balancing the vapor pressure against a known external pressure.

-

Apparatus: An isoteniscope, which includes a sample bulb and a U-tube manometer, is placed in a temperature-controlled bath and connected to an external pressure control and measurement system.

-

Procedure:

-

The bulb of the isoteniscope is filled with ethyl salicylate, and some of the liquid is used to fill the U-tube portion.

-

The sample is degassed by reducing the external pressure, causing the liquid to boil and purge any dissolved gases.

-

The bath is set to the desired temperature.

-

The external pressure is adjusted so that the liquid levels in both arms of the U-tube manometer are equal. At this point, the external pressure equals the vapor pressure of the sample.

-

The temperature and the external pressure are recorded. The process is repeated for different temperatures to obtain a vapor pressure curve.

-

Visualization of Physicochemical Relationships

The relationship between temperature, vapor pressure, and boiling point is governed by the Clausius-Clapeyron equation, which describes how vapor pressure changes with temperature. The following diagram illustrates the logical workflow for understanding and determining these properties.

Caption: Logical workflow for determining vapor pressure and boiling point.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl Salicylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for ethyl salicylate (B1505791). It includes detailed data presentation, experimental protocols, and a visual representation of the molecular structure and its NMR assignments, designed for use in research, quality control, and educational settings.

Introduction

Ethyl salicylate (ethyl 2-hydroxybenzoate) is an organic ester synthesized from salicylic (B10762653) acid and ethanol.[1][2] It is a colorless liquid with a characteristic wintergreen odor, sparingly soluble in water but soluble in organic solvents like alcohol and ether.[2] Its applications are widespread, ranging from a flavoring and fragrance agent to an active ingredient in topical analgesics.[3] Accurate spectral characterization is crucial for its identification, purity assessment, and the study of its chemical properties. This guide focuses on its ¹H and ¹³C NMR spectral features, which are fundamental for structural elucidation and quality assurance.

Chemical Structure and Atom Numbering

For clarity in spectral assignments, the atoms of ethyl salicylate are numbered as follows:

References

A Technical Guide to the FT-IR and Mass Spectrometry Analysis of Ethyl Salicylate

Introduction

Ethyl salicylate (B1505791) (C₉H₁₀O₃) is an organic ester formed from the condensation of salicylic (B10762653) acid and ethanol (B145695). It is commonly used as a flavoring and fragrance agent in various products, notable for its characteristic sweet, wintergreen-like aroma. For researchers, scientists, and professionals in drug development, the precise analytical characterization of ethyl salicylate is crucial for quality control, purity assessment, and formulation development. This guide provides an in-depth look at two primary analytical techniques for its characterization: Fourier Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). We will detail the experimental protocols, present key data, and interpret the resulting spectra.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the types of chemical bonds present.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

The ATR method is ideal for liquid samples like ethyl salicylate as it requires minimal sample preparation.

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Background Scan: Before analyzing the sample, a background spectrum must be collected. This is done with the ATR crystal exposed to the ambient air to record the absorbance of CO₂ and water vapor, which will be subtracted from the sample spectrum.[1]

-

Crystal Cleaning: Clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent, such as isopropanol (B130326) or ethanol, and wipe dry with a soft, non-abrasive tissue. This prevents cross-contamination.[1]

-

Sample Application: Place a single drop of neat ethyl salicylate directly onto the center of the ATR crystal, ensuring the entire surface of the crystal is covered.[1]

-

Spectrum Acquisition: Lower the pressure clamp to ensure firm contact between the sample and the crystal. Initiate the scan. Typical acquisition parameters are a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to achieve a high signal-to-noise ratio.[1]

-

Data Analysis: The resulting spectrum, plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is then analyzed to identify the characteristic peaks corresponding to the functional groups in ethyl salicylate.

Data Presentation: Characteristic FT-IR Absorption Bands for Ethyl Salicylate

The FT-IR spectrum of ethyl salicylate displays several characteristic absorption bands that confirm its molecular structure. The quantitative data is summarized below.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Expected Intensity |

| ~3200 | O-H Stretch (Intramolecular H-bond) | Phenolic -OH | Broad, Medium |

| ~2981 | C-H Asymmetric Stretch | -CH₃ in Ethyl Group | Strong |

| ~1678 | C=O Stretch | Ester Carbonyl | Strong, Sharp |

| ~1610 & ~1485 | C=C Stretch | Aromatic Ring | Medium-Strong |

| ~1250 | C-O Stretch | Ester Linkage | Strong |

| 1092 - 852 | C-C Stretch / CH₃ Rock | Ethyl Group | Medium |

| ~750 | C-H Out-of-Plane Bend | Ortho-disubstituted Aromatic | Strong |

Note: The exact peak positions can vary slightly based on the instrument and sampling technique.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the analysis of volatile organic compounds like ethyl salicylate, it is often coupled with Gas Chromatography (GC-MS), which separates the components of a mixture before they enter the mass spectrometer. Electron Ionization (EI) is a common ionization method for this purpose.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of ethyl salicylate in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

GC Separation: Inject a small volume (typically 1 µL) of the solution into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and affinity for the column's stationary phase. For ethyl salicylate, a suitable temperature program would start at a low temperature and ramp up to elute the compound.

-

Ionization (Electron Ionization - EI): As ethyl salicylate elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded by a high-energy electron beam (typically 70 eV).[2] This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•), which is often unstable and breaks apart into smaller, charged fragments.

-

Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at each m/z value, generating a mass spectrum that serves as a molecular fingerprint.

Data Presentation: Key Mass Fragments of Ethyl Salicylate

The mass spectrum of ethyl salicylate provides its molecular weight and structural information based on its fragmentation pattern. The molecular weight of ethyl salicylate is 166.17 g/mol .

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Ion |

| 166 | ~31 - 37 | [C₉H₁₀O₃]⁺• (Molecular Ion) |

| 138 | Low | [M - C₂H₄]⁺• (Loss of ethene via McLafferty rearrangement) |

| 121 | ~25 - 28 | [HOC₆H₄CO]⁺ (Loss of ethoxy radical, •OCH₂CH₃) |

| 120 | 100 (Base Peak) | [C₇H₄O₂]⁺• (Loss of ethanol, C₂H₅OH) |

| 92 | ~34 - 44 | [C₆H₄O]⁺• (Loss of CO from the m/z 120 fragment) |

| 65 | ~11 - 17 | [C₅H₅]⁺ (Aromatic fragment) |

Data compiled from multiple sources. The base peak is the most intense peak in the spectrum and is assigned a relative intensity of 100.

Fragmentation Analysis:

-

Molecular Ion (m/z 166): The presence of this peak confirms the molecular weight of ethyl salicylate.

-

Base Peak (m/z 120): This is the most abundant fragment. It is formed by the loss of an ethanol molecule (C₂H₅OH) from the molecular ion, a characteristic fragmentation for salicylate esters.

-

Fragment at m/z 121: This fragment results from the cleavage of the ester's C-O bond, leading to the loss of an ethoxy radical (•OCH₂CH₃).

-

Fragment at m/z 92: This peak arises from the subsequent loss of a carbon monoxide (CO) molecule from the m/z 120 fragment.

Integrated Analytical Workflow

The combined use of FT-IR and GC-MS provides a comprehensive characterization of ethyl salicylate. FT-IR confirms the presence of key functional groups, while GC-MS confirms the molecular weight and provides detailed structural information through its fragmentation pattern.

Caption: Integrated workflow for the analysis of ethyl salicylate using FT-IR and GC-MS.

References

Methodological & Application

Analysis of Ethyl Salicylate using Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note and Protocol

This document provides a comprehensive guide for the quantitative analysis of ethyl salicylate (B1505791) in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Ethyl salicylate is a common ingredient in fragrances, flavorings, and topical analgesics. Accurate and robust analytical methods are crucial for quality control, pharmacokinetic studies, and safety assessments.

Introduction

Gas chromatography-mass spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. This makes it an ideal method for the identification and quantification of volatile and semi-volatile compounds like ethyl salicylate, even in complex sample matrices. This application note details the sample preparation, GC-MS parameters, and method validation for the analysis of ethyl salicylate.

Experimental Protocols

Sample Preparation

The choice of sample preparation is critical and depends on the sample matrix. Below are protocols for biological fluids and other matrices.

2.1.1. Biological Fluids (e.g., Plasma, Liver Homogenate)

This protocol is adapted from methods developed for the analysis of salicylates in biological samples.[1][2]

-

Materials:

-

100 µL of plasma or liver homogenate

-

Chloroform (extraction solvent)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for derivatization

-

Internal Standard (IS): Methyl Salicylate or a deuterated analog is recommended.

-

-

Procedure:

-

To 100 µL of the biological sample, add the internal standard.

-

Perform a liquid-liquid extraction by adding an appropriate volume of chloroform.

-

Vortex the mixture vigorously to ensure thorough mixing.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Carefully transfer the organic (chloroform) layer to a clean vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent and derivatize with BSTFA if necessary to improve chromatographic performance.

-

The sample is now ready for GC-MS analysis.

-

2.1.2. Tobacco Products

This protocol is based on the analysis of flavor compounds in tobacco.[3]

-

Materials:

-

Tobacco sample

-

Methyl tert-butyl ether (MTBE) (extraction solvent)

-

Internal Standard (IS)

-

-

Procedure:

-

Weigh a representative portion of the tobacco sample.

-

Add the internal standard and a suitable volume of MTBE.

-

Agitate the mixture for approximately 1 hour to ensure complete extraction.

-

Filter the extract through a 0.45 µm syringe filter directly into a GC vial.

-

The sample is now ready for injection into the GC-MS.

-

GC-MS Instrumentation and Conditions

The following table outlines the recommended GC-MS parameters for the analysis of ethyl salicylate.[3][4]

| Parameter | Value |

| Gas Chromatograph | Agilent 7890 GC or equivalent |

| Column | Ultra-2 capillary column (25m x 0.32mm x 0.25µm) or similar 5% phenyl methyl siloxane phase |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Split (e.g., 40:1 split ratio) or Splitless |

| Oven Temperature Program | Initial temperature of 35°C, hold for 0.75 min; ramp at 80°C/min to 170°C; ramp at 1°C/min to 172°C; ramp at 80°C/min to 280°C |

| Mass Spectrometer | Agilent 5975 MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Transfer Line Temperature | 285°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

| Quantitation Ions | To be determined based on the mass spectrum of ethyl salicylate (e.g., m/z 120, 138, 166) |

Data Presentation: Method Validation

The performance of a quantitative GC-MS method is evaluated through several validation parameters. The following table summarizes typical validation data for the analysis of salicylates.

| Validation Parameter | Typical Performance |

| Linearity (R²) | > 0.997 |

| Limit of Detection (LOD) | Dependent on matrix and instrumentation, typically in the low ng/mL range. |

| Limit of Quantification (LOQ) | Dependent on matrix and instrumentation, typically in the low to mid ng/mL range. |

| Accuracy (% Recovery) | 93.9% - 106.6% |

| Precision (% RSD) | 0.5% - 3.0% |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of ethyl salicylate.

Caption: General workflow for the GC-MS analysis of ethyl salicylate.

Logical Relationship of Key Method Parameters

This diagram shows the relationship between different stages of the analytical method.

Caption: Interdependencies of key parameters in the GC-MS method.

References

- 1. Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. lcms.cz [lcms.cz]

Application Notes and Protocols: Ethyl Salicylate as an Internal Standard in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the utilization of ethyl salicylate (B1505791) as an internal standard (IS) in quantitative analytical chemistry. The information is intended to guide researchers in developing and validating robust analytical methods for the determination of various analytes in complex matrices.

Introduction to Internal Standards in Analytical Chemistry

An internal standard in analytical chemistry is a chemical substance that is added in a constant amount to samples, standards, and blanks in an analysis. The use of an internal standard helps to correct for the loss of analyte during sample preparation and analysis, as well as for variations in instrument response. An ideal internal standard should be chemically similar to the analyte, but not naturally present in the samples.

Ethyl salicylate (2-Hydroxybenzoic acid ethyl ester) is a suitable internal standard for the analysis of various volatile and semi-volatile organic compounds, particularly other salicylate esters, phenols, and aromatic compounds. Its properties, such as good chromatographic behavior and mass spectrometric fragmentation patterns, make it a reliable choice for both gas chromatography (GC) and high-performance liquid chromatography (HPLC) applications.

Applications of Ethyl Salicylate as an Internal Standard

Ethyl salicylate can be effectively used as an internal standard in a variety of applications, including:

-

Pharmaceutical Analysis: For the quantification of active pharmaceutical ingredients (APIs) and related impurities in drug formulations, such as topical creams, ointments, and gels. It is particularly useful for the analysis of other salicylates like methyl salicylate and salicylic (B10762653) acid.

-

Biological Fluid Analysis: In the determination of drug metabolites or biomarkers in plasma, urine, and tissue homogenates. A GC-MS assay has been developed for the simultaneous quantitative analysis of methyl salicylate, ethyl salicylate, and salicylic acid from biological fluids[1].

-

Food and Beverage Industry: For the analysis of flavor and fragrance compounds in various food matrices.

-

Environmental Analysis: For the quantification of organic pollutants in environmental samples.

-

Tobacco Analysis: In the determination of flavor additives in tobacco products[2].

Physicochemical Properties of Ethyl Salicylate